4-Propylcycloheptane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylcycloheptane-1-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a seven-membered cycloalkane ring with a propyl group attached to the fourth carbon and a thiol group attached to the first carbon. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcycloheptane-1-thiol can be achieved through several methods:
Via Isothiouronium Salts: This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol.
Catalytic Preparation Using Hydrogen Sulfide: This method uses hydrogen sulfide gas in the presence of a catalyst to convert an appropriate precursor into the thiol.
Using Thiolacetic Acid/Thioacetates: This involves the reaction of a thioacetate with a base to generate the thiol.
Industrial Production Methods
Industrial production of thiols often involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propylcycloheptane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Wissenschaftliche Forschungsanwendungen
4-Propylcycloheptane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive thiol group.
Industry: Utilized in the production of polymers, coatings, and adhesives through thiol-based reactions.
Wirkmechanismus
The mechanism of action of 4-Propylcycloheptane-1-thiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in nucleophilic attacks, and act as a reducing agent. These reactions are crucial in biological systems for maintaining redox balance and facilitating protein folding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-thiol: A six-membered ring thiol with similar reactivity but different ring strain and steric properties.
Cyclooctane-1-thiol: An eight-membered ring thiol with lower ring strain but higher steric hindrance compared to 4-Propylcycloheptane-1-thiol.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and steric hindrance. The presence of the propyl group also adds to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H20S |
---|---|
Molekulargewicht |
172.33 g/mol |
IUPAC-Name |
4-propylcycloheptane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
KALXBVCCFWLFOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCC(CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.